molecular formula C13H26ClNO B13099443 (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride

Cat. No.: B13099443
M. Wt: 247.80 g/mol
InChI Key: PSQUXWUWTRYVHZ-UHFFFAOYSA-N
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Description

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C13H26ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride typically involves the reaction of piperidine with cyclohexanone, followed by reduction and subsequent hydrochloride salt formation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic nitrogen-containing heterocycle with various biological activities.

    Cyclohexanol: A simple alcohol with industrial applications.

    (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol: The non-hydrochloride form of the compound.

Uniqueness

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is unique due to its combined structural features of piperidine and cyclohexanol, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the structural characteristics, biological interactions, and pharmacological implications of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound features a piperidine ring and a cyclohexyl group, which are significant in determining its biological activity. The piperidine moiety is prevalent in various bioactive compounds, influencing interactions with biological targets such as receptors and enzymes.

Biological Activity Overview

Research indicates that this compound may exhibit notable pharmacological effects. Compounds with similar structures have been linked to various therapeutic applications, including:

  • Neurological Disorders : Potential modulation of neurotransmitter systems.
  • Psychiatric Disorders : Investigated for effects on mood and anxiety.
  • Antiviral Activity : Similar compounds have shown promise in inhibiting viral entry mechanisms.

The biological activity of this compound can be attributed to its interaction with specific receptors. Notably, studies have focused on its binding affinity to various targets:

  • Receptor Binding Studies : Techniques such as radiolabeled binding assays have been employed to evaluate the compound's affinity for neurotransmitter receptors.
  • Enzyme Inhibition : The compound's potential to inhibit key enzymes involved in metabolic pathways is also under investigation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and activities of related compounds:

Compound NameStructural FeaturesUnique Characteristics
4-(Piperidin-1-yl)-2-methylphenolPiperidine ring with a phenolic groupKnown for analgesic properties
N-(Cyclohexylmethyl)piperidineSimilar piperidine structureExhibits different receptor binding profiles
1-(4-Fluorophenyl)piperidin-4-olPiperidine ring with fluorinated phenolPotentially more potent due to fluorine
2-(Piperidin-1-yl)ethanolShorter chain lengthMay exhibit different pharmacological effects

This comparison highlights how slight modifications in structure can lead to diverse biological activities and applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Neuropharmacological Studies : Research has demonstrated that compounds with a piperidine structure can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
  • Antiviral Research : A study evaluated the inhibitory effects of piperidine derivatives on HIV entry mechanisms, indicating that modifications in structure could enhance antiviral activity .
  • Cancer Therapeutics : Investigations into piperidine derivatives have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in cell proliferation .

Properties

Molecular Formula

C13H26ClNO

Molecular Weight

247.80 g/mol

IUPAC Name

[1-(piperidin-1-ylmethyl)cyclohexyl]methanol;hydrochloride

InChI

InChI=1S/C13H25NO.ClH/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14;/h15H,1-12H2;1H

InChI Key

PSQUXWUWTRYVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2CCCCC2)CO.Cl

Origin of Product

United States

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